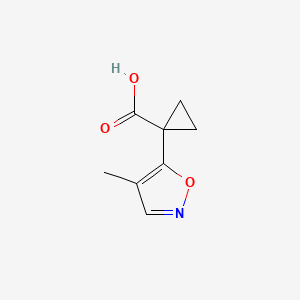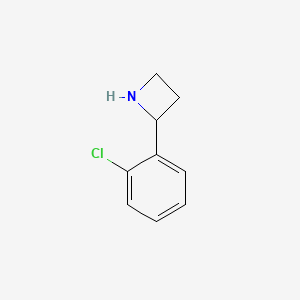
2-(2-Chlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Chlorophenyl)azetidine can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-(2-chlorophenyl)ethylamine with a suitable reagent can yield this compound.
Aza Paternò–Büchi Reaction: This method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)azetidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The presence of the chlorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenyl)azetidine can be compared with other azetidine derivatives:
Azetidine: The parent compound without any substituents. It has similar ring strain but lacks the additional reactivity provided by the chlorine atom.
2-Phenylazetidine: Similar to this compound but without the chlorine atom
2-(2-Bromophenyl)azetidine: Similar structure but with a bromine atom instead of chlorine.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |
Clé InChI |
YJPLFSNTLPJFGS-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


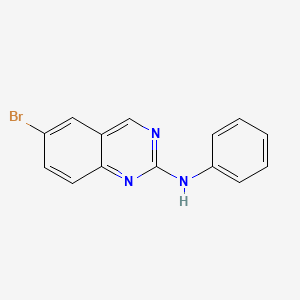


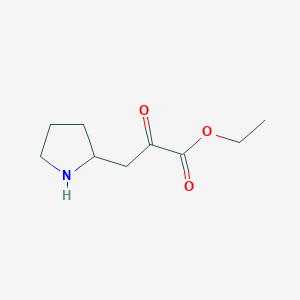
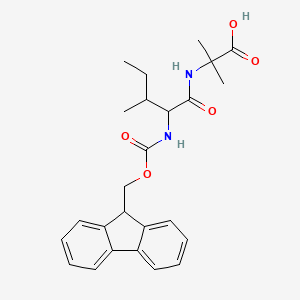
![(2S)-2-amino-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615678.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)



![3-[3-(Benzyloxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13615708.png)
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

